4-Methylbenzenesulfonic acid, prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate is a chemical compound with the molecular formula and a molecular weight of approximately 361.477 g/mol. It is classified as an amino acid derivative, specifically featuring a sulfonic acid group, which enhances its solubility and reactivity in various chemical processes. The compound is known for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features.
The synthesis of 4-methylbenzenesulfonic acid, prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate can be achieved through several methods:
These methods may vary based on the desired yield and purity of the final product.
The compound has potential applications in several areas:
Interaction studies involving 4-methylbenzenesulfonic acid, prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate are essential for understanding its reactivity and potential biological effects. These studies typically focus on:
Several compounds share structural similarities with 4-methylbenzenesulfonic acid, prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Methylbenzenesulfonic acid | 104-15-4 | Simple sulfonic acid without amino functionality |
Prop-2-enylamine | 107-10-8 | Amino compound without sulfonic acid; used in organic synthesis |
(S)-Allyl 2-amino-4-methylpentanoate | 88224-03-7 | Contains an allyl group; used in pharmaceuticals |
L-Isoleucine allyl ester p-toluenesulfonate salt | 88224-05-9 | Amino acid derivative with a sulfonate; used for drug formulation |
The uniqueness of 4-methylbenzenesulfonic acid, prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate lies in its combination of both sulfonic and amino functionalities, providing versatile reactivity not found in simpler analogs. This dual functionality enhances its potential applications in both synthetic chemistry and pharmaceuticals.